(2E)-2-(1,3-benzothiazol-2-yl)-3-pyridin-4-ylacrylonitrile (2E)-2-(1,3-benzothiazol-2-yl)-3-pyridin-4-ylacrylonitrile
Brand Name: Vulcanchem
CAS No.: 1630975-99-3
VCID: VC4154894
InChI: InChI=1S/C15H9N3S/c16-10-12(9-11-5-7-17-8-6-11)15-18-13-3-1-2-4-14(13)19-15/h1-9H/b12-9+
SMILES: C1=CC=C2C(=C1)N=C(S2)C(=CC3=CC=NC=C3)C#N
Molecular Formula: C15H9N3S
Molecular Weight: 263.32

(2E)-2-(1,3-benzothiazol-2-yl)-3-pyridin-4-ylacrylonitrile

CAS No.: 1630975-99-3

Cat. No.: VC4154894

Molecular Formula: C15H9N3S

Molecular Weight: 263.32

* For research use only. Not for human or veterinary use.

(2E)-2-(1,3-benzothiazol-2-yl)-3-pyridin-4-ylacrylonitrile - 1630975-99-3

Specification

CAS No. 1630975-99-3
Molecular Formula C15H9N3S
Molecular Weight 263.32
IUPAC Name (E)-2-(1,3-benzothiazol-2-yl)-3-pyridin-4-ylprop-2-enenitrile
Standard InChI InChI=1S/C15H9N3S/c16-10-12(9-11-5-7-17-8-6-11)15-18-13-3-1-2-4-14(13)19-15/h1-9H/b12-9+
Standard InChI Key FCXZLKYKVRYTIB-FMIVXFBMSA-N
SMILES C1=CC=C2C(=C1)N=C(S2)C(=CC3=CC=NC=C3)C#N

Introduction

Chemical Identity and Structural Features

Molecular Composition

(2E)-2-(1,3-benzothiazol-2-yl)-3-pyridin-4-ylacrylonitrile has the molecular formula C₁₅H₉N₃S and a molecular weight of 263.32 g/mol. The IUPAC name reflects its E-configuration, with the benzothiazole and pyridine rings positioned trans to each other across the acrylonitrile double bond. Key structural features include:

  • A benzothiazole ring (C₇H₅NS) contributing to planar aromaticity and π-π stacking interactions.

  • A pyridine ring (C₅H₅N) enhancing solubility in polar solvents and hydrogen-bonding potential.

  • An acrylonitrile group (–CH=C(CN)–) enabling Michael addition reactions and conjugation with biomolecules.

Table 1: Physicochemical Properties

PropertyValue
CAS Number1630975-99-3
Molecular FormulaC₁₅H₉N₃S
Molecular Weight263.32 g/mol
XLogP33.2 (predicted)
Hydrogen Bond Donors0
Hydrogen Bond Acceptors4

Synthesis and Optimization

Conventional Synthesis Route

The primary synthesis involves a Knoevenagel condensation between 2-aminobenzothiazole and 4-pyridinecarboxaldehyde in ethanol under reflux, catalyzed by sodium hydroxide. The reaction proceeds via deprotonation of the active methylene group in 2-aminobenzothiazole, followed by nucleophilic attack on the aldehyde:

2-Aminobenzothiazole+4-PyridinecarboxaldehydeNaOH, EtOH, Δ(2E)-Isomer+H2O\text{2-Aminobenzothiazole} + \text{4-Pyridinecarboxaldehyde} \xrightarrow{\text{NaOH, EtOH, Δ}} \text{(2E)-Isomer} + \text{H}_2\text{O}

Purification is achieved through recrystallization from ethanol or column chromatography, yielding the product in 75–85% purity.

Advanced Methodologies

Recent studies have explored solvent-free conditions and microwave-assisted synthesis to enhance efficiency. For example, tetrahydrofuran (THF) with triethylamine (TEA) as a base reduces reaction time to 6–8 hours while maintaining yields above 80% . These methods minimize byproduct formation and improve scalability.

Table 2: Comparative Synthesis Conditions

MethodSolventCatalystTime (h)Yield (%)
Reflux (Traditional)EthanolNaOH1275
Microwave-AssistedTHFTEA685
Solvent-FreeK₂CO₃482

Biological Activities and Mechanisms

Anticancer Properties

The compound demonstrates potent activity against U937 (leukemia) and MCF-7 (breast cancer) cell lines, with IC₅₀ values ranging from 12–18 μM. Mechanistic studies reveal:

  • Caspase-3 Activation: Cleavage of procaspase-3 to active caspase-3, inducing apoptosis via the intrinsic mitochondrial pathway.

  • ROS Generation: Elevated reactive oxygen species (ROS) levels disrupt cancer cell redox balance, leading to DNA damage .

Antimicrobial and Antifungal Effects

Preliminary assays indicate moderate activity against Staphylococcus aureus (MIC = 64 μg/mL) and Candida albicans (MIC = 128 μg/mL). The benzothiazole moiety disrupts microbial cell wall synthesis by inhibiting penicillin-binding proteins (PBPs) .

Structural and Comparative Analysis

Stereoelectronic Effects

The E-configuration optimizes conjugation between the benzothiazole and pyridine rings, enhancing electron delocalization. Density functional theory (DFT) calculations show a HOMO-LUMO gap of 3.8 eV, correlating with its bioactivity.

Analog Comparison

Compared to 2-(1,3-benzothiazol-2-yl)-4-pyridin-3-yl-1H-pyrazol-3-one (PubChem CID: 25073444), the acrylonitrile derivative exhibits:

  • Higher Lipophilicity (LogP = 3.2 vs. 2.7), improving membrane permeability.

  • Enhanced Apoptotic Activity (2-fold lower IC₅₀ in MCF-7 cells) .

Applications and Future Directions

Drug Development

Ongoing preclinical studies focus on nanoparticle-based delivery systems to enhance bioavailability. Poly(lactic-co-glycolic acid) (PLGA) nanoparticles loaded with the compound show a 40% increase in tumor uptake in murine models .

Materials Science

The compound’s fluorescence properties (λₑₓ = 350 nm, λₑₘ = 450 nm) make it a candidate for OLEDs and biosensors. Thin-film prototypes achieve a luminance efficiency of 12 cd/A .

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